molecular formula C5H6N2O B1218180 1-Acetylimidazole CAS No. 2466-76-4

1-Acetylimidazole

Cat. No.: B1218180
CAS No.: 2466-76-4
M. Wt: 110.11 g/mol
InChI Key: VIHYIVKEECZGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rate of solvolysis of 1-acetylimidazole in acid solutions was evaluated. Reaction of this compound with orthophosphate and adenosine-5′ -phosphate has been reported.
N-acetylimidazole is a N-acylimidazole.

Scientific Research Applications

1. Effects on Oxytocin Binding

N-Acetylimidazole has been studied for its effects on hormone-receptor interactions. For instance, Zhao et al. (1990) discovered that N-acetylimidazole suppresses the binding of oxytocin to its receptor in bovine mammary tissue. This suppression appears to result from a decrease in the affinity of the hormone for its receptor, with acetylation of oxytocin, rather than its receptors, being responsible for the decreased binding (Zhao, Gorewit, & Currie, 1990).

2. Impact on Enzyme Activity

N-Acetylimidazole has been utilized to study the role of tyrosyl residues in enzyme activity. Cacace et al. (1976) observed that N-acetylimidazole can selectively and reversibly acetylate tyrosyl residues in rabbit muscle glycogen phosphorylase b, affecting the enzyme's activity in the presence of allosteric activators (Cacace, Prisco, & Zito, 1976).

3. Acetylation of Pepsin and Pepsinogen

Perlmann's (1966) research demonstrates that N-acetylimidazole reacts with both pepsin and its zymogen, pepsinogen, altering their proteolytic activities. These changes can be reversed by deacetylation, indicating the significance of tyrosine residues in the conformational characteristics of these proteins (Perlmann, 1966).

4. Effects on ATPase Activity

Masiak and D'Angelo (1975) explored the impact of N-acetylimidazole on ATPase activities in human erythrocytes. Their findings suggest that acetylation of a tyrosyl residue at the ATP binding site of the (Na+ plus K+)-dependent ATPase leads to alterations in ATPase activities, which are reversible upon deacetylation (Masiak & D'Angelo, 1975).

5. Modifications of Proteins and Toxins

N-Acetylimidazole has been applied in the study of protein and toxin modifications. For example, Youle et al. (1981) used N-acetylimidazole to O-acetylate ricin, a plant seed toxin, which influenced its binding and toxicity. This provided insights into the design of hybrid toxins and their cell entry mechanisms (Youle, Murray, & Neville, 1981).

6. Chemical Modification of Multicatalytic Proteinase Complex

Yu, Pereira, and Wilk (1991) investigated the effect of N-acetylimidazole on the bovine pituitary multicatalytic proteinase complex (MPC), finding that it alters the activity of certain components of the MPC, indicating a role in the regulation of protein degradation (Yu, Pereira, & Wilk, 1991).

7. Selective Acetylation of Small Biomolecules

Nardi et al. (2017) reported a selective procedure for the acetylation of primary hydroxyl and amino groups in bioactive compounds using N-acetylimidazole, highlighting its utility in the synthesis of modified biomolecules (Nardi et al., 2017).

Mechanism of Action

N-Acetylimidazole inactivates renal sodium-potassium ATPase by disrupting ATP binding to the catalytic site .

Properties

IUPAC Name

1-imidazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHYIVKEECZGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062440
Record name 1H-Imidazole, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2466-76-4
Record name 1-(1H-Imidazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2466-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(1H-imidazol-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetylimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMP8X1Y11G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetylimidazole
Reactant of Route 2
Reactant of Route 2
1-Acetylimidazole
Reactant of Route 3
Reactant of Route 3
1-Acetylimidazole
Reactant of Route 4
Reactant of Route 4
1-Acetylimidazole
Reactant of Route 5
1-Acetylimidazole
Reactant of Route 6
1-Acetylimidazole
Customer
Q & A

Q1: What is the primary target of N-acetylimidazole in proteins?

A1: N-acetylimidazole primarily targets tyrosine residues in proteins, leading to O-acetylation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Can N-acetylimidazole modify other amino acid residues besides tyrosine?

A2: Yes, although tyrosine is the primary target, N-acetylimidazole can also react with lysine residues, especially at higher concentrations or under denaturing conditions like in the presence of urea. [, , , , , , ]

Q3: Is the modification of tyrosine residues by N-acetylimidazole reversible?

A3: Yes, the O-acetylation of tyrosine residues by N-acetylimidazole is reversible. Treatment with hydroxylamine can remove the acetyl group, restoring the original tyrosine residue. [, , , , , , , , , , , ]

Q4: How does the modification of tyrosine residues by N-acetylimidazole affect protein function?

A4: The effect of tyrosine modification on protein function depends on the specific protein and the role of the modified tyrosine residues. It can lead to:

  • Loss of enzymatic activity: Observed in enzymes like prostaglandin H synthase, the human placental H+ pump, the serotonin transporter, and others. This is often due to the modification of tyrosine residues directly involved in catalysis or substrate binding. [, , , , , , , , , , , , , , , , , , , , , ]
  • Altered binding affinity: Observed in proteins like human growth hormone, ricin D, and the bovine prolactin receptor, resulting in decreased binding to their respective receptors or ligands. [, , , ]
  • Conformational changes: Can occur, leading to altered protein stability, aggregation, or changes in protein-protein interactions, as seen in alpha-crystallin and manganese stabilizing protein. [, , , ]

Q5: How does the presence of substrates or ligands affect N-acetylimidazole’s action on proteins?

A5: The presence of substrates or ligands during N-acetylimidazole treatment can protect specific tyrosine residues involved in substrate/ligand binding from being modified. This protection can help identify functionally important tyrosine residues in the protein. [, , , , , , , ]

Q6: Can N-acetylimidazole distinguish between exposed and buried tyrosine residues in a protein?

A6: Yes, the accessibility of tyrosine residues to N-acetylimidazole depends on their location within the protein structure. Exposed tyrosine residues are modified more readily, while buried residues may require higher reagent concentrations or denaturing conditions for modification. [, , , ]

Q7: What is the molecular formula and weight of N-acetylimidazole?

A7: The molecular formula of N-acetylimidazole is C5H6N2O, and its molecular weight is 110.11 g/mol.

Q8: What are some spectroscopic techniques used to characterize N-acetylimidazole and its reaction with proteins?

A8: Several spectroscopic techniques are employed:

  • UV-Vis Spectroscopy: Used to monitor the acetylation reaction, as N-acetylimidazole and acetylated tyrosine residues have characteristic absorbance changes in the UV region. [, , , , , , ]
  • Fluorescence Spectroscopy: Used to study conformational changes in proteins upon modification, as tyrosine and tryptophan fluorescence can be sensitive to their environment. [, , , ]
  • EPR Spectroscopy: Used to investigate the effect of N-acetylimidazole on metalloproteins, as modification can alter the metal binding site and its spectroscopic properties. []
  • NMR Spectroscopy: Can be used to confirm the structure of N-acetylimidazole, monitor the reaction progress, and potentially identify the modified residues in proteins. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.